7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, aryl halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in the treatment of cancer and other diseases.
Materials Science: The compound’s unique structure makes it a potential candidate for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it effective against cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with essential bacterial enzymes and processes .
Comparison with Similar Compounds
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: Similar structure but lacks the methyl group at the 7-position.
7H-pyrrolo[2,3-d]pyrimidin-4-amine: Similar core structure but without the methyl substitution.
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Precursor in the synthesis of 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine.
Uniqueness
The presence of the methyl group at the 7-position in this compound enhances its chemical reactivity and potential biological activity compared to its non-methylated counterparts. This structural modification can lead to improved binding affinity and selectivity for specific molecular targets, making it a valuable compound in medicinal chemistry and other research fields .
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H8N4/c1-4-2-9-6-5(4)10-3-11-7(6)8/h2-3,9H,1H3,(H2,8,10,11) |
InChI Key |
NPTAAVZWMGMJQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1N=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.